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Compound of Interest

Compound Name: 5-Bromo-6-methoxy-1H-indole

Cat. No.: B1373440

An In-depth Technical Guide to the Spectroscopic Profile of 5-Bromo-6-methoxy-1H-indole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic characterization of 5-Bromo-6-
methoxy-1H-indole, a substituted indole derivative of interest in synthetic and medicinal
chemistry. Due to the limited availability of a complete, publicly verified dataset for this specific
molecule, this document synthesizes predicted spectral data with established spectroscopic
principles and comparative data from closely related analogs. We present an authoritative
overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Standardized experimental protocols are detailed to ensure
reproducibility, and key structural and mechanistic features are visualized to facilitate a deeper
understanding. This guide serves as a foundational resource for researchers involved in the
synthesis, identification, and quality control of this compound.

Molecular Structure and Overview

5-Bromo-6-methoxy-1H-indole (CoHsBrNO) is a heterocyclic aromatic compound. The indole
core is substituted at the C5 position with a bromine atom and at the C6 position with a
methoxy group. These substituents significantly influence the molecule's electronic properties
and, consequently, its spectroscopic signature. The bromine atom acts as an electron-
withdrawing group via induction, while the methoxy group is electron-donating through
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resonance. This interplay dictates the chemical shifts in NMR, vibrational frequencies in IR, and
fragmentation patterns in MS.

The structure and standard numbering convention for the indole ring are depicted below.

Figure 1. Structure of 5-Bromo-6-methoxy-1H-indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. For 5-Bromo-6-methoxy-1H-indole, both *H and 3C NMR provide
unambiguous structural confirmation.

'H NMR Spectroscopy Analysis

The *H NMR spectrum is predicted to show distinct signals for each of the eight protons. The
electron-donating methoxy group and the electron-withdrawing bromine atom create a unique
electronic environment that influences the chemical shifts of the aromatic protons.

Predicted *H NMR Data (500 MHz, CDCIs)

Predicted Coupling
Proton ) ) Lo .
. Chemical Shift  Multiplicity Constant (J, Integration
Assighment
(3, ppm) Hz)
Broad Singlet
N1-H ~8.1-8.3 - 1H
(br s)
C4-H ~7.6 Singlet (s) - 1H
Doublet of
C2-H ~7.2 J=3.1,0.9 1H
doublets (dd)
C7-H ~7.0 Singlet (s) - 1H
Doublet of
C3-H ~6.4 J=3.1,20 1H

doublets (dd)

| OCHs | ~3.9 | Singlet (s) | - | 3H |
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Causality and Interpretation:

N1-H: The indole N-H proton typically appears as a broad singlet far downfield due to its
acidic nature and nitrogen's electronegativity.

o Aromatic Protons (C4-H, C7-H): The protons at C4 and C7 are predicted to be singlets. The
C4 proton is deshielded by the adjacent bromine atom, shifting it downfield. The C7 proton is
shielded by the adjacent methoxy group, moving it slightly upfield.

e Pyrrole Ring Protons (C2-H, C3-H): These protons on the five-membered ring will appear as
doublets of doublets, coupled to each other and showing long-range coupling to the N-H
proton.

o Methoxy Protons (OCHs): The three protons of the methoxy group will appear as a sharp
singlet, typically in the 3.8-4.0 ppm range.

13C NMR Spectroscopy Analysis

The proton-decoupled 13C NMR spectrum is expected to show nine distinct signals, one for
each carbon atom in the molecule.

Predicted 3C NMR Data (125 MHz, CDCls)
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Predicted Chemical Shift

Carbon Assignment Rationale
(3, ppm)
Attached to electron-
C6 ~155 .
donating -OCHs group
C7a ~132 Bridgehead carbon
C3a ~129 Bridgehead carbon
Cc2 ~124 Standard indole C2 position
C4 ~115 Influenced by adjacent Br
Carbon bearing the bromine
C5 ~114
atom (ipso-carbon)
Shielded by adjacent -OCHs
C7 ~103
group
C3 ~101 Standard indole C3 position

| OCHs | ~56 | Aliphatic methoxy carbon |
Causality and Interpretation:

e The carbon directly attached to the electronegative oxygen of the methoxy group (C6) is the
most deshielded among the aromatic carbons.

e The carbon bearing the bromine atom (C5) is significantly influenced by the heavy atom
effect.

o The chemical shifts of C4 and C7 are strongly affected by the neighboring substituents.
Comparison with the spectrum of 5-bromoindole, which lacks the methoxy group, would
highlight the significant shielding effect of the -OCHs group on the C6 and C7 positions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule.
The spectrum of 5-Bromo-6-methoxy-1H-indole will be characterized by absorptions
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corresponding to N-H, C-H, C=C, and C-O bonds.

Predicted IR Absorption Bands

Frequency Range (cm™) Vibration Type Functional Group
~3400 N-H Stretch Indole N-H

3100-3000 C-H Stretch Aromatic C-H
2980-2850 C-H Stretch Aliphatic C-H (Methoxy)
1620-1580 C=C Stretch Aromatic Ring

| ~1250 and ~1050 | C-O Stretch | Aryl-Alkyl Ether |
Interpretation:

o Aprominent, relatively sharp peak around 3400 cm~1 is a hallmark of the N-H stretching
vibration of the indole ring.[2]

e The presence of both aromatic and aliphatic C-H stretching bands confirms the overall
structure.

e Strong bands in the "fingerprint region,” particularly the C-O stretching vibrations of the aryl-
alkyl ether, provide definitive evidence for the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. For 5-Bromo-6-methoxy-1H-indole, the most telling feature will be the isotopic
pattern of the molecular ion peak due to the presence of bromine.

Predicted Mass Spectrometry Data (Electron lonization - El)
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m/z Value Interpretation
225 | 227 [M]* and [M+2]* molecular ion peaks
210/ 212 Loss of a methyl group (-CHs3)

Loss of a methyl group and carbon monoxide (-

182 /184
CHs, -CO)

| 146 | Loss of a bromine atom (-Br) |
Interpretation and Fragmentation:

e Molecular lon Peak: Bromine has two major isotopes, 7°Br and 8!Br, in nearly a 1:1 natural
abundance. Therefore, the molecular ion will appear as two peaks of almost equal intensity,
[M]* and [M+2]*, at m/z 225 and 227, respectively.[3] This is a definitive indicator of a

monobrominated compound.

e Fragmentation Pathway: A primary fragmentation pathway involves the loss of a methyl
radical (*CHs) from the methoxy group to form a stable radical cation at m/z 210/212.
Subsequent loss of carbon monoxide (CO) is also a common pathway for methoxy-
substituted aromatic compounds. The loss of the bromine atom to give a fragment at m/z 146

is also expected.
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[CoHsBrNOJ*
m/z = 225/227

[CsHsBrNOJ* [CoHsNO]*
m/z = 210/212 m/z = 146

Figure 2. Proposed MS Fragmentatlon Pathway
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Figure 3. Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for 5-Bromo-6-methoxy-1H-indole
(NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1373440#spectroscopic-data-for-5-bromo-6-
methoxy-1h-indole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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